Bpipp

科学研究应用

BPIPP在科学研究中有多种应用,包括:

作用机制

BPIPP的作用机制涉及抑制鸟苷酸环化酶C型和腺苷酸环化酶,从而抑制环状核苷酸的合成。这种抑制是复杂且间接的,可能与磷脂酶C和酪氨酸特异性磷酸化有关。This compound抑制鸟苷酸环化酶或腺苷酸环化酶激活所刺激的氯离子转运,并在体内兔肠环模型中抑制稳定毒素诱导的液体积聚 .

生化分析

Biochemical Properties

Bpipp plays a significant role in biochemical reactions by inhibiting the activity of guanylyl and adenylyl cyclases . These enzymes are crucial for the synthesis of cyclic nucleotides, and this compound’s interaction with them leads to a suppression of cyclic nucleotide synthesis .

Cellular Effects

This compound influences cell function by suppressing cGMP accumulation induced by stable toxin (STa), guanylin, atrial natriuretic peptide, and C-type natriuretic peptide . This suppression can lead to a decrease in chloride efflux, which can impact various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to guanylyl and adenylyl cyclases, inhibiting their activity and subsequently suppressing the synthesis of cyclic nucleotides . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to suppress STa-induced liquid secretion in a rabbit intestinal loop model of toxin-induced secretory diarrhea

Dosage Effects in Animal Models

Preliminary studies have shown that this compound can suppress STa-induced liquid secretion in a rabbit intestinal loop model of toxin-induced secretory diarrhea .

Metabolic Pathways

This compound is involved in the metabolic pathways of cyclic nucleotide synthesis. It interacts with guanylyl and adenylyl cyclases, leading to a suppression of cyclic nucleotide synthesis .

准备方法

BPIPP可以通过涉及Hantzsch二氢吡啶三组分环化的多步过程合成。合成路线通常涉及在受控微波辐射条件下,在乙酸中使1,3-茚满二酮与醛和伯胺反应。与传统加热方法相比,该方法显着缩短了反应时间并提高了产率 .

化学反应分析

BPIPP经历几种类型的化学反应,包括:

相似化合物的比较

BPIPP与其他吡啶并嘧啶衍生物进行比较,例如FPIPP(5-(3,5-双三氟甲基苯基)-1,3-二甲基-5,11-二氢-1H-茚并[2,1:5,6]吡啶[2,3-d]嘧啶-2,4,6-三酮)。两种化合物都抑制环状核苷酸合成,但this compound在抑制鸟苷酸环化酶和腺苷酸环化酶活性方面显示出更高的功效 . 其他类似化合物包括各种已筛选其抑制环状核苷酸合成潜力的吡啶并嘧啶衍生物 .

属性

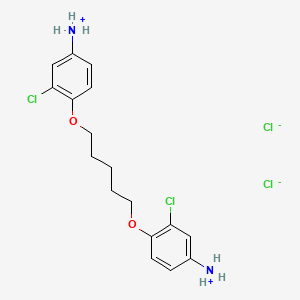

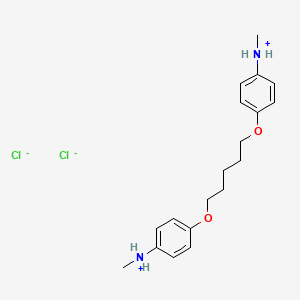

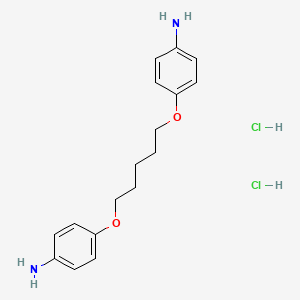

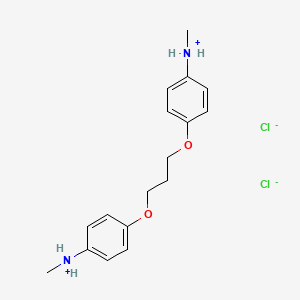

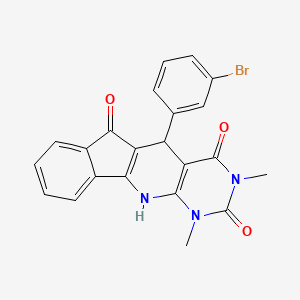

IUPAC Name |

2-(3-bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-6-5-7-12(23)10-11)16-18(24-20)13-8-3-4-9-14(13)19(16)27/h3-10,15,24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZKQDDYOLAPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402980 | |

| Record name | ST50103571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325746-94-9 | |

| Record name | ST50103571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione (BPIPP) interact with its target and what are the downstream effects?

A: this compound inhibits guanylyl cyclase C (GC-C), the receptor for Escherichia coli heat-stable enterotoxin (STa) in the intestines. [] While the exact mechanism is complex and not fully understood, this compound appears to indirectly inhibit GC-C activation, potentially involving phospholipase C and tyrosine-specific phosphorylation. [] This inhibition reduces intracellular cyclic GMP (cGMP) levels, preventing the downstream effects of STa binding, such as chloride ion efflux and fluid accumulation in the intestines, which are responsible for diarrhea. [] Interestingly, this compound also demonstrates inhibitory activity on other guanylyl cyclase isoforms (A, B, and soluble) and adenylyl cyclase, including toxins that activate these enzymes. []

Q2: What are the potential therapeutic applications of this compound?

A: Given its inhibitory effect on GC-C, this compound has shown promise as a potential therapeutic agent for treating diarrhea, particularly secretory diarrhea caused by enterotoxigenic E. coli. [] In a rabbit intestinal loop model, this compound successfully suppressed STa-induced fluid accumulation. [] Moreover, its inhibitory effect on other cyclic nucleotide synthases suggests potential applications for conditions where these enzymes are implicated, although further research is required to explore these avenues.

Q3: What is the safety profile of this compound?

A: While studies have shown the in vitro and in vivo efficacy of this compound in reducing diarrhea, comprehensive toxicological data and long-term safety profiles are currently unavailable. [] Further research is needed to determine the safety and potential adverse effects of this compound before it can be considered for clinical use in humans.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。